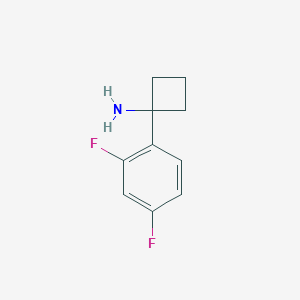

1-(2,4-Difluorophenyl)cyclobutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

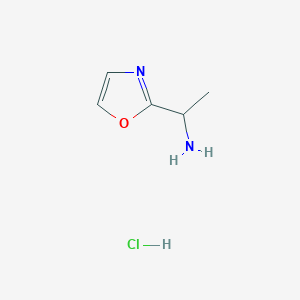

1-(2,4-Difluorophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H11F2N . It has a molecular weight of 183.2 . The compound appears as a liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,4-difluorophenyl)cyclobutanamine . The InChI code is 1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 .Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)cyclobutan-1-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación

Diastereo- and Enantioselective Synthesis

Amine-substituted cyclobutanes, such as 1-(2,4-Difluorophenyl)cyclobutan-1-amine, are pivotal substructures in biologically active compounds. The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes has been detailed. These methodologies highlight the importance of achieving high selectivity and reactivity in the synthesis of complex cyclobutane derivatives, which are integral to drug design and development (Feng, Hao, Liu, & Buchwald, 2019).

Ligand Application in Amination Reactions

1,2-Diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene has been utilized as a ligand in copper-catalyzed amination reactions of halobenzenes, demonstrating the versatility of cyclobutane derivatives in facilitating complex organic reactions to yield secondary or tertiary amines with good to excellent yields. This showcases the role of cyclobutane-based ligands in enhancing the efficiency of amination reactions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Catalysis and Ring Expansion

Cyclobutadiene metal complexes have been identified as highly selective catalysts in direct reductive amination processes. These complexes facilitate the selective reductive amination under mild conditions while being compatible with a wide range of functional groups. This research demonstrates the potential of cyclobutadiene complexes in catalysis, particularly in the context of synthesizing amines (Afanasyev, Tsygankov, Usanov, Perekalin, Shvydkiy, Maleev, Kudinov, & Chusov, 2016).

Strain-Release Functionalization

The concept of strain-release heteroatom functionalization provides a strategic approach to install small, strained ring systems like cyclobutane into molecules at any stage of synthesis. This method has been applied to bioconjugation and peptide labeling, highlighting its versatility and the potential for introducing cyclobutane derivatives into bioactive molecules to explore new chemical spaces (Lopchuk et al., 2017).

Enantioselective Ring Expansion

The gold(I)-catalyzed enantioselective ring expansion of 1-allenylcyclopropanols into synthetically valuable cyclobutanones represents another innovative application. This method yields cyclobutanones with a vinyl-substituted quaternary stereogenic center, demonstrating the broad utility of cyclobutane derivatives in synthetic chemistry (Kleinbeck & Toste, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOZEQMKAXACTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)cyclobutan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-(4-nitrophenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666852.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)

![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666869.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide](/img/structure/B2666873.png)